molecular formula C5H10O3 B1588759 (S)-Methyl 2-hydroxybutanoate CAS No. 73349-08-3

(S)-Methyl 2-hydroxybutanoate

Cat. No. B1588759
CAS RN: 73349-08-3
M. Wt: 118.13 g/mol
InChI Key: DDMCDMDOHABRHD-BYPYZUCNSA-N
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Description



  • (S)-Methyl 2-hydroxybutanoate is a chiral compound with the chemical formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub> . It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

  • Its importance lies in its role in the production of PPARα agonists , compounds that modulate lipid metabolism and have potential therapeutic applications in diseases like dyslipidemia and type 2 diabetes.





  • Synthesis Analysis



    • Novel synthetic methods for producing (S)-Methyl 2-hydroxybutanoate have been established.

    • One approach involves the regioselective thiolysis of epoxybutanoate mediated by scandium triflate, followed by reductive cleavage of the thioether. This method retains stereochemistry and yields the desired product quantitatively.





  • Molecular Structure Analysis



    • (S)-Methyl 2-hydroxybutanoate contains a hydroxyl group and a butyl ester moiety.

    • The FT-IR analysis of related compounds typically reveals the presence of ester carbonyl and phenyl groups.





  • Chemical Reactions Analysis



    • The hydroxyl group can participate in various reactions, such as esterification and oxidation.

    • The ester group can undergo reactions like hydrolysis and transesterification.





  • Physical And Chemical Properties Analysis



    • The presence of the hydroxyl group contributes to its polarity and potential for hydrogen bonding.

    • The ester group influences its odor and reactivity.




  • Scientific Research Applications

    Synthesis of Bicyclic Oxygen Heterocycles

    (S)-Methyl 2-hydroxybutanoate has been utilized in the synthesis of bicyclic tetrahydropyrans. In a study by Elsworth and Willis (2008), Methyl (4E,7R)-7-hydroxyoctanoate, prepared from ethyl (R)-3-hydroxybutanoate, reacted with various aldehydes to yield these heterocycles, demonstrating the compound's utility in creating new stereogenic centers (Elsworth & Willis, 2008).

    Production of α-Hydroxy Acids

    The compound is relevant in producing α-Hydroxy acids (AHAs), considered important platform molecules in biorefinery concepts. Dusselier et al. (2013) discussed the catalytic activity of soluble tin metal salts in converting sugars like erythrulose into AHAs, including variants of methyl 2-hydroxybutanoate (Dusselier et al., 2013).

    Kinetic Resolution in Biodegradable Polymer Production

    (S)-Methyl 2-hydroxybutanoate is significant in the kinetic resolution of racemic mixtures, particularly in producing biodegradable poly(2-hydroxybutanoate). Gao et al. (2011) demonstrated this by producing D-2-hydroxybutanoate at high concentration and enantiomeric excess using an NAD-independent L-lactate dehydrogenase (Gao et al., 2011).

    Role in Wine Aroma

    The compound has been investigated for its chemical and sensory characteristics in wines. Gammacurta et al. (2018) explored ethyl 2-hydroxy-3-methylbutanoate in wines, examining its impact on the fruity aroma, although concentrations in wines were below the detection threshold (Gammacurta et al., 2018).

    Complex Formation with Rare Earths

    (S)-Methyl 2-hydroxybutanoate is involved in complex formation with trivalent rare earths and yttrium, as discussed by Paul and Powell (1965). The study showed how alkyl substituents on the ligand affected the stabilities of these complexes (Paul & Powell, 1965).

    Asymmetric Synthesis

    Asymmetric synthesis of methyl 2-alkyl-3-hydroxybutanoate with consecutive chiral centers has been achieved using bakers' yeast, as reported by Kawai et al. (1998). This method showcases the compound's role in generating β-hydroxy esters with excellent stereoselectivity (Kawai et al., 1998).

    Direct Degradation of Biopolymers

    (S)-Methyl 2-hydroxybutanoate is also involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid]. Seebach et al. (2003) discussed the hydrolysis and stereoselective reactions involved in this process (Seebach et al., 2003).

    Biocatalysis in Drug Intermediates

    In the field of drug intermediates, (S)-Methyl 2-hydroxybutanoate plays a role in the biocatalysis of esters used for statin drugs. Bao-quan (2013) summarized methods for biocatalysis leading to (S)-4-chloro-3-hydroxybutanoate ester, a key chiral intermediate in cholesterol-lowering drugs (Bao-quan, 2013).

    Optically Pure Acid and Homologues Preparation

    The preparation of optically pure 3-Hydeoxybutanoic acid and its homologues as the dibenzylammonium salt, including methods for enantioface differentiating hydrogenation, was detailed by Kikukawa et al. (1987) (Kikukawa et al., 1987).

    Safety And Hazards



    • (S)-Methyl 2-hydroxybutanoate is not classified as hazardous.

    • It is important to handle it with care, avoid inhalation or skin contact, and use personal protective equipment.




  • Future Directions



    • Further research could explore its applications in drug development and fine chemical synthesis.

    • Investigate its potential as a chiral building block for more complex molecules.




    Please note that this analysis is based on available information, and future research may uncover additional insights. 🌟


    properties

    IUPAC Name

    methyl (2S)-2-hydroxybutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDMCDMDOHABRHD-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C(=O)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@@H](C(=O)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20430704
    Record name (S)-Methyl 2-hydroxybutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20430704
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    118.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Methyl 2-hydroxybutanoate

    CAS RN

    73349-08-3
    Record name Methyl (2S)-2-hydroxybutanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=73349-08-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (S)-Methyl 2-hydroxybutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20430704
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (S)-Methyl-2-hydroxybutanoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    A Rioz-Martínez, A Cuetos, C Rodríguez… - Angew. Chem., Int …, 2011 - core.ac.uk
    Recombinant histidine-tagged phenylacetone mononoxygenase (PAMO), its M446G mutant (M446G-PAMO) and recombinant 4-hydroxyacetophenone monooxygenase (HAPMO) were …
    Number of citations: 10 core.ac.uk
    MR Laursen, J Hansen, C Elkjær, N Stavnager… - Metabolomics, 2017 - Springer
    Introduction Remote ischemic conditioning (RIC) is a maneuver by which short non-lethal ischemic events are applied on distant organs or limbs to reduce ischemia and reperfusion …
    Number of citations: 14 link.springer.com
    LJ Perez, WL Ng, P Marano, K Brook… - Journal of medicinal …, 2012 - ACS Publications
    Quorum sensing is a mechanism of chemical communication among bacteria that enables collective behaviors. In V. cholerae, the etiological agent of the disease cholera, quorum …
    Number of citations: 29 pubs.acs.org
    JD Williams, MC Torhan, VR Neelagiri, C Brown… - Bioorganic & medicinal …, 2015 - Elsevier
    The increasing prevalence of drug-resistant bacterial infections is driving the discovery and development not only of new antibiotics, but also of inhibitors of virulence factors that are …
    Number of citations: 42 www.sciencedirect.com

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